3-[2-(Acetyloxy)ethyl]-4-oxocyclopent-2-en-1-yl acetate
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Overview
Description
3-[2-(Acetyloxy)ethyl]-4-oxocyclopent-2-en-1-yl acetate is an organic compound characterized by the presence of an acetoxy group and a cyclopentenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Acetyloxy)ethyl]-4-oxocyclopent-2-en-1-yl acetate typically involves the esterification of the corresponding alcohol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction conditions often require a catalyst like DMAP (4-dimethylaminopyridine) to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors can optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Acetyloxy)ethyl]-4-oxocyclopent-2-en-1-yl acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.
Reduction: The carbonyl group in the cyclopentenone ring can be reduced to form the corresponding alcohol.
Substitution: The acetoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often require the presence of a base like triethylamine to facilitate the reaction.
Major Products
Hydrolysis: Acetic acid and the corresponding alcohol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-(Acetyloxy)ethyl]-4-oxocyclopent-2-en-1-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Acetyloxy)ethyl]-4-oxocyclopent-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. The cyclopentenone structure can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar hydrolysis and substitution reactions.
Methyl butyrate: Another ester with comparable chemical properties.
Isopropyl acetate: Shares similar reactivity patterns with 3-[2-(Acetyloxy)ethyl]-4-oxocyclopent-2-en-1-yl acetate.
Uniqueness
This compound is unique due to its cyclopentenone structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
91653-51-9 |
---|---|
Molecular Formula |
C11H14O5 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-(3-acetyloxy-5-oxocyclopenten-1-yl)ethyl acetate |
InChI |
InChI=1S/C11H14O5/c1-7(12)15-4-3-9-5-10(6-11(9)14)16-8(2)13/h5,10H,3-4,6H2,1-2H3 |
InChI Key |
RLXHBSILNMEHHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCC1=CC(CC1=O)OC(=O)C |
Origin of Product |
United States |
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